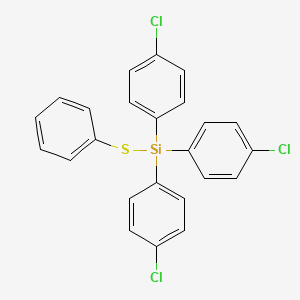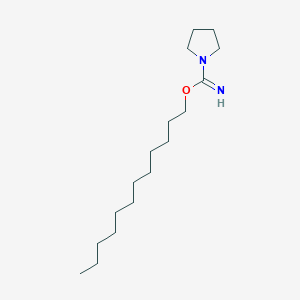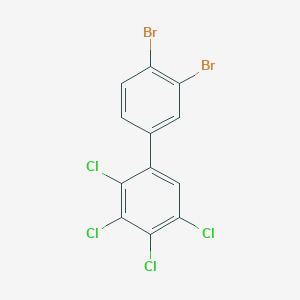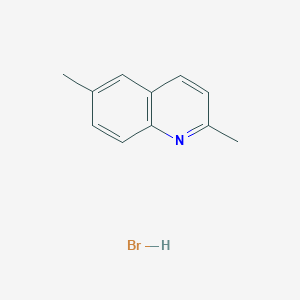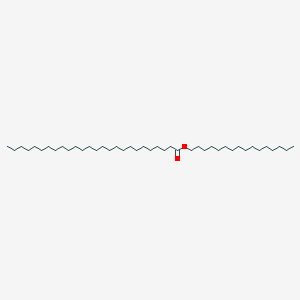![molecular formula C16H34N4O2 B14356333 N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide CAS No. 90216-45-8](/img/structure/B14356333.png)
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide is an organic compound with a complex structure that includes two dimethylamino groups attached to a decanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide typically involves the reaction of decanediamide with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include multiple steps such as purification and crystallization to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide depend on the specific reaction conditions. For example, oxidation may yield amides or nitriles, while substitution reactions can produce a variety of substituted amides.
Applications De Recherche Scientifique
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce dimethylamino groups into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structure.
Michler’s ketone: An intermediate in dye production with similar dimethylamino functional groups.
Uniqueness
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide is unique due to its specific decanediamide backbone, which imparts distinct chemical properties and reactivity compared to other compounds with dimethylamino groups. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
90216-45-8 |
|---|---|
Formule moléculaire |
C16H34N4O2 |
Poids moléculaire |
314.47 g/mol |
Nom IUPAC |
N,N'-bis[(dimethylamino)methyl]decanediamide |
InChI |
InChI=1S/C16H34N4O2/c1-19(2)13-17-15(21)11-9-7-5-6-8-10-12-16(22)18-14-20(3)4/h5-14H2,1-4H3,(H,17,21)(H,18,22) |
Clé InChI |
IKKFJILNCWMGDY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CNC(=O)CCCCCCCCC(=O)NCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


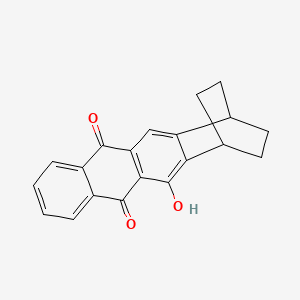
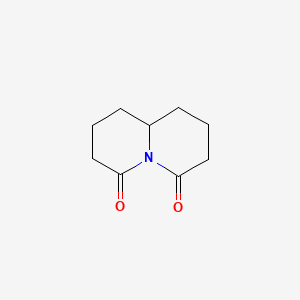
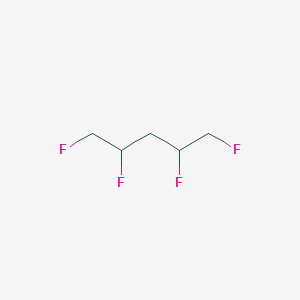
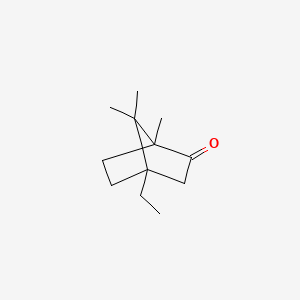
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
